molecular formula C22H40MoO6 B3131061 Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) CAS No. 34872-98-5

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B3131061
CAS No.: 34872-98-5
M. Wt: 496.5 g/mol
InChI Key: FLPSXHSSVOJARZ-KKUWAICFSA-N
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Description

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula MoO2(C11H19O2)2. It is known for its yellow crystalline appearance and is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

The synthesis of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of molybdenum trioxide (MoO3) with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

    Reduction: It can be reduced to lower oxidation state molybdenum compounds.

    Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to coordinate with various substrates and catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalysis, the compound facilitates the formation and breaking of chemical bonds, leading to the desired products .

Comparison with Similar Compounds

Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar organometallic compounds such as:

Properties

IUPAC Name

dioxomolybdenum;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Mo.2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;;/b2*8-7-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSXHSSVOJARZ-KKUWAICFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Mo]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Mo]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40MoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 2
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Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 3
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Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 4
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 5
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Reactant of Route 6
Molybdenum(VI) dioxide bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

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